molecular formula C12H16O7 B12301628 2,3,4,5,6-Pentamethoxybenzoic acid

2,3,4,5,6-Pentamethoxybenzoic acid

Cat. No.: B12301628
M. Wt: 272.25 g/mol
InChI Key: CZSNYGCWYYXNDN-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of five methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentamethoxybenzoic acid typically involves the methylation of gallic acid or other hydroxybenzoic acids. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of a catalyst such as 1-n-butyl-3-methylimidazolium bromide. The reaction is carried out at elevated temperatures, typically around 150°C, in a pressure-resistant reactor .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of green chemical reagents and catalysts is preferred to minimize environmental impact. The process involves multiple steps, including methylation, bromination, and hydrolysis, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentamethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, quinones, and hydroxylated derivatives .

Scientific Research Applications

2,3,4,5,6-Pentamethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentamethoxybenzoic acid involves its interaction with various molecular targets and pathways. The methoxy groups enhance its ability to participate in electron transfer reactions, making it an effective antioxidant. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trimethoxybenzoic acid
  • 2,4,6-Trihydroxybenzoic acid (Gallic acid)
  • 2,3,4,5-Tetramethoxybenzoic acid

Uniqueness

2,3,4,5,6-Pentamethoxybenzoic acid is unique due to the presence of five methoxy groups, which significantly influence its chemical reactivity and biological activity. This makes it more versatile in various applications compared to its less substituted counterparts .

Properties

Molecular Formula

C12H16O7

Molecular Weight

272.25 g/mol

IUPAC Name

2,3,4,5,6-pentamethoxybenzoic acid

InChI

InChI=1S/C12H16O7/c1-15-7-6(12(13)14)8(16-2)10(18-4)11(19-5)9(7)17-3/h1-5H3,(H,13,14)

InChI Key

CZSNYGCWYYXNDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1OC)OC)OC)OC)C(=O)O

Origin of Product

United States

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